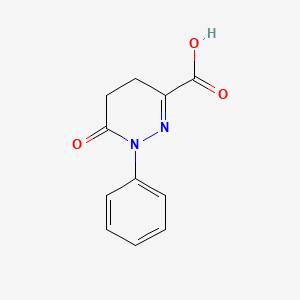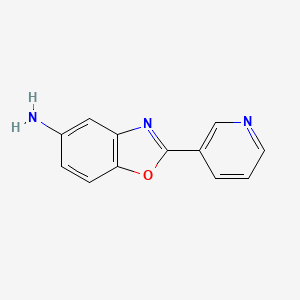
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (6-oxo-PTCA) is an organic compound that belongs to the family of pyridazine carboxylic acids. It is a white crystalline solid with a molecular weight of 205.23 g/mol. 6-oxo-PTCA has been studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. It has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Anticancer Potential
Carboxylic acid derivatives, particularly cinnamic acid and its phenolic analogs, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities, including antitumor effects. The chemical structure of cinnamic acids, allowing for various modifications, has led to a wide exploration of their medicinal potential, especially in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Neurodegenerative and Psychiatric Disorders
Ursolic acid, a pentacyclic triterpenoid similar in its carboxylic nature, demonstrates potential in managing neurodegenerative and psychiatric diseases. This compound has shown various biological activities, including anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its effects on oxidative damage prevention and inflammation modulation highlight the therapeutic potential for brain-related disorders (Ramos-Hryb et al., 2017).
Antioxidant Properties
Hydroxycinnamic acids (HCAs) are notable for their antioxidant activities. The structure-activity relationships (SARs) of these compounds suggest that specific structural modifications can enhance their antioxidant potential. This insight into HCAs' SARs could inform the development of potent antioxidants from carboxylic acid derivatives, offering protective effects against oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Drug Synthesis and Medicinal Use
Levulinic acid (LEV), a biomass-derived carboxylic acid, exemplifies the versatility of carboxylic acids in drug synthesis. Its functional groups make it a valuable precursor for synthesizing various pharmacologically active compounds. This demonstrates the potential of carboxylic acids in reducing drug synthesis costs and simplifying production steps, highlighting their significance in medicinal chemistry (Zhang et al., 2021).
Optoelectronic Materials
Research on quinazolines, which are structurally related to the target compound through the presence of nitrogen and carbon rings, indicates the potential of such compounds in developing optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel materials for electronic devices and luminescent elements, suggesting the broader applicability of nitrogen-containing carboxylic acid derivatives in material science (Lipunova et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMCSMHVJNAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363649 |
Source


|
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33548-33-3 |
Source


|
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)




![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)



